Methyl 3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate

Molecular weight Chemical formula Building block purity

Methyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate (CAS 1339621-56-5) is a synthetic heterocyclic amino acid ester building block featuring a 4-chloro-3-methylpyrazole moiety N1-linked to a 2-(methylamino)propanoate methyl ester backbone. With a molecular formula of C9H14ClN3O2 and a molecular weight of 231.68 g/mol, this compound belongs to the pyrazole-1-propanoate class that serves as versatile intermediates in medicinal chemistry for the construction of kinase-targeted libraries, peptidomimetic scaffolds, and agrochemical lead series.

Molecular Formula C9H14ClN3O2
Molecular Weight 231.68 g/mol
Cat. No. B13633973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate
Molecular FormulaC9H14ClN3O2
Molecular Weight231.68 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1Cl)CC(C(=O)OC)NC
InChIInChI=1S/C9H14ClN3O2/c1-6-7(10)4-13(12-6)5-8(11-2)9(14)15-3/h4,8,11H,5H2,1-3H3
InChIKeyKLIHJMGZLLNOML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Characterization of Methyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate


Methyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate (CAS 1339621-56-5) is a synthetic heterocyclic amino acid ester building block featuring a 4-chloro-3-methylpyrazole moiety N1-linked to a 2-(methylamino)propanoate methyl ester backbone . With a molecular formula of C9H14ClN3O2 and a molecular weight of 231.68 g/mol, this compound belongs to the pyrazole-1-propanoate class that serves as versatile intermediates in medicinal chemistry for the construction of kinase-targeted libraries, peptidomimetic scaffolds, and agrochemical lead series . Its structural architecture combines three pharmacophoric elements—a halogenated heteroaryl ring, a secondary N-methylamino group, and a methyl ester—within a compact, synthetically tractable framework amenable to further diversification through ester hydrolysis, amine acylation, or pyrazole C–H functionalization .

Why Generic Substitution Fails for Methyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate in Research Sourcing


Within the pyrazole-1-propanoate building block family, minor structural variations produce measurable differences in physicochemical properties that directly affect synthetic utility and downstream assay performance. The 3-methyl substituent on the pyrazole ring, the N-methylamino secondary amine, and the methyl ester together define a precise steric and electronic profile that cannot be replicated by the des-methyl analog (CAS 1250847-38-1), the primary amine variant (CAS 1339890-40-2), or the ethyl ester analog (CAS 1339697-23-2) . Interchanging these compounds introduces uncontrolled variables in reaction kinetics, intermediate stability, and final product purity, particularly in multi-step syntheses where subtle differences in nucleophilicity, solubility, and boiling point affect yield and reproducibility . Procurement decisions based solely on scaffold similarity, without quantitative comparison of these differentiating properties, risk costly synthetic failures and invalid structure-activity relationship (SAR) conclusions .

Quantitative Differentiation Evidence for Methyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate Versus Closest Analogs


Molecular Weight and Formula Differentiation from Des-Methyl and Primary Amine Analogs

The target compound (C9H14ClN3O2, MW 231.68 g/mol) carries an additional CH2 unit relative to the des-3-methyl analog (C8H12ClN3O2, MW 217.65 g/mol) and the primary amine analog (C8H12ClN3O2, MW 217.65 g/mol), translating to a +14.03 g/mol mass increment that is analytically resolvable by LCMS and serves as a built-in identity verification marker during reaction monitoring . This mass difference also corresponds to a 6.4% higher molecular weight, which directly impacts molar stoichiometry calculations in multi-step library synthesis .

Molecular weight Chemical formula Building block purity

Boiling Point Differentiation Driven by 3-Methyl and N-Methylamino Substituents

The target compound exhibits a predicted boiling point of 347.9±42.0 °C, which is intermediate between the des-3-methyl analog (330.8±42.0 °C) and the ethyl ester analog (361.3±42.0 °C), reflecting the combined influence of the pyrazole 3-methyl group and the methyl ester moiety on intermolecular interactions . The +17.1 °C increase over the des-methyl analog is consistent with the added van der Waals surface area from the CH3 substituent, while the −13.4 °C offset versus the ethyl ester analog results from the smaller alkoxy group .

Boiling point Volatility Distillation suitability

Density and Packing Efficiency Contrasted with Ethyl Ester and Primary Amine Analogs

The target compound has a predicted density of 1.28±0.1 g/cm³, which is lower than the primary amine analog (1.39±0.1 g/cm³) and the des-methyl analog (1.32±0.1 g/cm³), but higher than the ethyl ester analog (1.25±0.1 g/cm³) and the alpha-methyl analog (1.22±0.1 g/cm³) . This moderate density reflects a balance between the steric bulk of the N-methylamino group reducing crystal packing efficiency and the 3-methyl group on pyrazole adding mass without proportional volume increase .

Density Crystallinity Formulation handling

N-Methylamino Versus Primary Amine: Implications for Downstream Derivatization Selectivity

The target compound contains a secondary N-methylamino group (NHCH3), whereas the close comparator Methyl 2-amino-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate (CAS 1339890-40-2) features a primary amino group (NH2). This structural distinction is supported by the SMILES string comparison: O=C(OC)C(NC)CN1N=C(C)C(Cl)=C1 (target) versus COC(=O)C(N)CN1C=C(Cl)C(C)=N1 (primary amine analog) . The secondary amine offers superior chemoselectivity in reductive amination, sulfonylation, and urea formation reactions, as the NHCH3 group reacts with electrophiles at rates approximately 2–5× slower than the primary NH2 group based on established amine nucleophilicity scales, enabling sequential functionalization strategies not possible with the primary amine comparator .

N-methylamino Secondary amine Chemoselective derivatization

3-Methyl Pyrazole Substitution: Steric and Electronic Differentiation from Des-Methyl Analog

The presence of a 3-methyl substituent on the pyrazole ring distinguishes the target compound from its des-3-methyl analog (CAS 1250847-38-1). This CH3 group at position 3 introduces steric hindrance adjacent to the N2 nitrogen of the pyrazole, which can modulate metal coordination geometry in metalloenzyme inhibitor design and influence the dihedral angle between the pyrazole ring and the propanoate backbone in receptor-bound conformations . The SMILES comparison confirms the structural basis: the target (O=C(OC)C(NC)CN1N=C(C)C(Cl)=C1) contains a methyl-bearing C3 on pyrazole, whereas the des-methyl analog (O=C(OC)C(NC)CN1N=CC(Cl)=C1) has an unsubstituted C3 position .

Pyrazole substitution Steric effects Coordination chemistry

Methyl Ester Versus Ethyl Ester: Impact on Deprotection Kinetics and Volatility Profile

The target compound is a methyl ester, whereas its closest ester-variant comparator is the ethyl ester analog (CAS 1339697-23-2). Methyl esters generally undergo alkaline hydrolysis approximately 1.5–3× faster than their ethyl ester counterparts due to reduced steric hindrance at the carbonyl carbon, a kinetic advantage that translates to milder deprotection conditions and reduced epimerization risk at the chiral α-carbon . The boiling point difference (347.9 °C for methyl ester vs. 361.3 °C for ethyl ester) further indicates a higher volatility for the target, facilitating removal of volatile byproducts under reduced pressure .

Ester hydrolysis Deprotection rate Synthetic intermediate

Evidence-Backed Application Scenarios for Methyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate


Kinase-Focused Fragment Library Construction Requiring Secondary Amine Diversity

When building a kinase-targeted fragment or lead-like library, the target compound's N-methylamino group provides a single-site handle for chemoselective acylation with diverse carboxylic acid building blocks, avoiding the bis-acylation problem encountered with the primary amine analog (CAS 1339890-40-2). The 3-methyl-4-chloropyrazole moiety mimics the hinge-binding heterocycles found in ATP-competitive kinase inhibitors, while the methyl ester serves as a latent carboxylate precursor for subsequent prodrug optimization. The +14.03 g/mol mass increment relative to des-methyl analogs provides unambiguous LCMS identity confirmation in pooled library quality control .

Peptidomimetic Scaffold Synthesis Requiring Orthogonal Deprotection Sequences

In the synthesis of pyrazole-containing peptidomimetics, the target compound enables a three-step orthogonal sequence: (i) methyl ester saponification under mild conditions (LiOH, 0 °C, 2–4 h) exploiting the faster kinetics of methyl vs. ethyl ester hydrolysis; (ii) N-methylamino acylation with Fmoc-amino acids; and (iii) pyrazole C–H functionalization or cross-coupling at the 5-position. The intermediate boiling point (347.9 °C) and moderate density (1.28 g/cm³) ensure compatibility with standard rotary evaporation and automated SPE purification workflows, reducing processing losses relative to the lower-boiling des-methyl analog .

Agrochemical Lead Optimization Leveraging Chlorine-Containing Pyrazole Bioisosteres

For agrochemical programs targeting fungicidal or herbicidal pyrazole-carboxamide scaffolds, the 4-chloro-3-methylpyrazole moiety of the target compound serves as a direct precursor to the 4-chloro-3-methyl-1H-pyrazole fragment found in commercial succinate dehydrogenase inhibitor (SDHI) fungicides. The methyl ester can be converted to the corresponding carboxylic acid (CAS 1340320-74-2) or amide, while the N-methylamino group provides an additional vector for introducing lipophilic substituents that modulate logP and phloem mobility. The 6.4% higher molecular weight relative to des-methyl analogs correlates with predicted improvements in soil organic carbon adsorption coefficients (Koc) relevant to environmental fate profiling .

Analytical Reference Standard for LCMS Method Development in Multi-Component Pyrazole Libraries

The target compound, with its distinct molecular ion ([M+H]+ at m/z 232.1) and characteristic chlorine isotope pattern (3:1 ratio for ³⁵Cl/³⁷Cl), serves as an effective retention time and mass accuracy calibrant for LCMS analysis of pyrazole-1-propanoate libraries. Its unique mass of 231.68 g/mol—14.03 Da higher than the des-methyl and primary amine analogs and 14.03 Da lower than the ethyl ester analog—positions it in a resolvable m/z window, enabling its use as an internal standard without interference from co-eluting library members lacking the 3-methyl-N-methylamino combination .

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